molecular formula C9H9BrN2O B14767679 N-(3-Amino-4-bromophenyl)acrylamide

N-(3-Amino-4-bromophenyl)acrylamide

Cat. No.: B14767679
M. Wt: 241.08 g/mol
InChI Key: YZVFUXGOLJXJQR-UHFFFAOYSA-N
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Description

N-(3-Amino-4-bromophenyl)acrylamide is an acrylamide derivative featuring a brominated aromatic ring substituted with an amino group at the 3-position. Acrylamides with halogenated aromatic systems are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, anti-inflammatory agents, and intermediates in polymer synthesis. The bromine atom enhances electrophilicity and binding affinity to biological targets, while the amino group may improve solubility and hydrogen-bonding interactions .

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

N-(3-amino-4-bromophenyl)prop-2-enamide

InChI

InChI=1S/C9H9BrN2O/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h2-5H,1,11H2,(H,12,13)

InChI Key

YZVFUXGOLJXJQR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-bromo-phenyl)prop-2-enamide typically involves the following steps:

    Bromination: The starting material, 3-nitroaniline, undergoes bromination using bromine or a bromine source in the presence of a catalyst to yield 3-amino-4-bromoaniline.

    Amidation: The 3-amino-4-bromoaniline is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form N-(3-Amino-4-bromo-phenyl)prop-2-enamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-bromo-phenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium carbonate in a polar solvent.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts with boronic acids or esters.

Major Products

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Oxidation: N-(3-Nitro-4-bromo-phenyl)prop-2-enamide.

    Reduction: N-(3-Amino-4-alkylamino-phenyl)prop-2-enamide.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

N-(3-Amino-4-bromo-phenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-bromo-phenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The position of halogens and functional groups on the aromatic ring significantly influences physicochemical and biological properties.

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
3-(3-Bromophenyl)-2-cyano-N-(4-sulfamoylphenyl)acrylamide (21) 3-Br, 2-cyano, 4-sulfamoyl 406.25 167.2 High electrophilicity due to cyano group
3-(4-Bromophenyl)-2-cyano-N-(4-sulfamoylphenyl)acrylamide (22) 4-Br, 2-cyano, 4-sulfamoyl 406.25 233.3 Higher melting point than 3-Br analog
N-(4-Bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide 4-Br, dichlorobenzyloxyimino 617.49 N/A Complex substituents enhance steric bulk
3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}-N-[3-nitro-5-(trimethylphenoxy)phenyl]acrylamide 4-Br-phenoxy, methoxy, nitro 617.49 N/A Multi-substituted for targeted binding

Key Observations :

  • Bromine at the 4-position (e.g., Compound 22) increases melting point compared to 3-position analogs, likely due to improved symmetry and packing .
  • Bulky substituents (e.g., dichlorobenzyloxyimino in ) reduce solubility but enhance target specificity.

Amino Group Functionalization

The presence and position of amino groups modulate electronic properties and bioactivity.

Compound Name Amino Group Position Biological Activity (IC50) Key Features Reference
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 4) None (hydroxy/methoxy) 17.21 ± 0.50 μM (Anti-inflammatory) Hydroxy groups enhance activity
N-trans-Coumaroyl octopamine (Compound 9) None (coumaroyl) <17.21 μM (Anti-inflammatory) Conjugated system improves binding
N-(3-Amino-4-methoxyphenyl)acetamide 3-Amino, 4-methoxy N/A Amino group improves solubility

Key Observations :

  • Anti-inflammatory activity in acrylamides correlates with electron-withdrawing groups (e.g., halogens) and hydrogen-bond donors (e.g., hydroxy, amino) .

Anti-Inflammatory Activity

Selected acrylamide derivatives exhibit notable anti-inflammatory effects via nitric oxide (NO) inhibition:

Compound Name IC50 (μM) Substituent Impact Reference
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2) 17.00 ± 1.11 Methoxy and hydroxy groups enhance potency
Dihydro-feruloyl-5-methoxytyramine (Compound 12) <17.21 Methoxy and dihydro modifications improve stability
N-trans-Feruloyltyramine (Compound 1) >17.21 Lack of electron-withdrawing groups reduces activity

Key Observations :

  • Electron-withdrawing substituents (Br, Cl) and hydrogen-bond donors (NH₂, OH) lower IC50 values, indicating stronger anti-inflammatory effects .
  • Steric hindrance from bulky groups (e.g., dichlorobenzyl in ) may reduce activity despite improved binding.

Spectral and Physical Property Analysis

Infrared (IR) and NMR Data

  • IR: Bromine substituents show characteristic C-Br stretches at ~500–600 cm⁻¹. Cyano groups (e.g., in ) exhibit strong absorption at ~2218–2219 cm⁻¹ .
  • NMR: Aromatic protons in brominated acrylamides resonate at δ 7.0–8.4 ppm (e.g., ). Amino protons appear as exchangeable singlets near δ 10.6–11.2 ppm .

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